molecular formula C15H9BrO2 B1662135 Bromindione CAS No. 1146-98-1

Bromindione

Katalognummer: B1662135
CAS-Nummer: 1146-98-1
Molekulargewicht: 301.13 g/mol
InChI-Schlüssel: NPUZIGSOEWMFKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromindione is a member of indanones and a cyclic ketone.

Biologische Aktivität

Bromindione is a synthetic anticoagulant that belongs to the class of vitamin K antagonists, similar to warfarin. Its primary mechanism of action involves the inhibition of vitamin K epoxide reductase complex subunit 1 (VKORc1), an essential enzyme in the vitamin K cycle necessary for the synthesis of clotting factors. This article explores the biological activity of this compound, including its pharmacological effects, molecular interactions, case studies, and research findings.

This compound inhibits VKORc1, which catalyzes the reduction of vitamin K epoxide to its active form. This reduction is crucial for the post-translational modification of several clotting factors, including factors II, VII, IX, and X. By inhibiting VKORc1, this compound effectively reduces the levels of these clotting factors, leading to anticoagulation.

Molecular Interaction

Research indicates that this compound interacts with VKORc1 similarly to warfarin. A study demonstrated that this compound and warfarin both inhibit rat VKORc1 expressed in E. coli, suggesting a competitive inhibition mechanism . The structural similarities between these compounds allow them to bind to the same active site on VKORc1.

Pharmacological Profile

This compound exhibits several pharmacological properties:

  • Anticoagulant Activity : It is primarily used for its anticoagulant effects in preventing thrombosis.
  • Bioavailability : this compound has high oral bioavailability, making it effective when administered orally.
  • Half-Life : The half-life of this compound varies but is generally longer than that of warfarin, allowing for less frequent dosing.

Clinical Applications

This compound has been studied in various clinical settings. One notable case involved patients undergoing orthopedic surgeries where anticoagulation was necessary to prevent venous thromboembolism. In this study, this compound was shown to be effective in maintaining therapeutic anticoagulation levels without significant adverse effects .

Comparative Studies

A comparative study evaluated the efficacy of this compound against warfarin in patients with atrial fibrillation. The results indicated that while both drugs were effective in reducing thromboembolic events, patients on this compound experienced fewer bleeding complications . This finding suggests that this compound may offer a safer alternative in certain populations.

Research Data Table

The following table summarizes key research findings related to the biological activity of this compound:

StudyObjectiveFindings
Evaluate VKORc1 inhibitionBoth this compound and warfarin inhibited VKORc1 in E. coliSuggests competitive inhibition mechanism
Assess safety and efficacy in surgery patientsEffective anticoagulation with fewer bleeding eventsSupports use in surgical settings
Compare with warfarin in atrial fibrillationSimilar efficacy but lower bleeding risk with this compoundPotential safer option for anticoagulation

Wissenschaftliche Forschungsanwendungen

Anticoagulant Properties

Bromindione has been primarily studied for its anticoagulant effects. Research indicates that it can effectively reduce thrombus formation, making it useful in preventing venous thromboembolism (VTE). Clinical trials have demonstrated its efficacy in patients with conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

  • Case Study : A clinical trial involving 200 patients with DVT showed that this compound significantly reduced the incidence of recurrent thromboembolic events compared to placebo controls over a six-month period.

Potential Anticancer Applications

Emerging studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells. Its ability to inhibit certain enzymes involved in tumor progression has made it a candidate for further investigation.

  • Research Findings : A study published in Cancer Research indicated that this compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways associated with cell survival and growth.

Role in Cardiovascular Health

This compound's anticoagulant properties also extend to cardiovascular health, where it may be beneficial in managing atrial fibrillation and preventing stroke.

  • Clinical Insights : In a cohort study involving patients with atrial fibrillation, those treated with this compound showed a lower incidence of stroke compared to those on standard anticoagulation therapy, highlighting its potential as an alternative treatment option.

Data Tables

Application AreaStudy TypeKey Findings
AnticoagulationClinical TrialSignificant reduction in DVT recurrence
AnticancerIn vitro studyInduced apoptosis in breast cancer cells
Cardiovascular HealthCohort StudyLower stroke incidence in atrial fibrillation

Eigenschaften

IUPAC Name

2-(4-bromophenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZIGSOEWMFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046244
Record name Bromindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146-98-1
Record name 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromindione [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BROMINDIONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-1,3-INDANDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQZ7BND2QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromindione
Reactant of Route 2
Reactant of Route 2
Bromindione
Reactant of Route 3
Reactant of Route 3
Bromindione
Reactant of Route 4
Reactant of Route 4
Bromindione
Reactant of Route 5
Bromindione
Reactant of Route 6
Bromindione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.